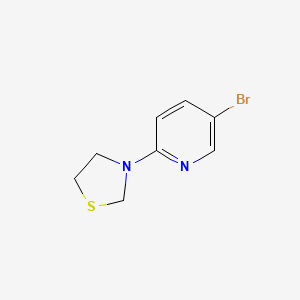

3-(5-Bromopyridin-2-yl)thiazolidine

Description

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGGDKXLJQVZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Bromopyridin 2 Yl Thiazolidine and Its Analogues

Retrosynthetic Analysis of the 3-(5-Bromopyridin-2-yl)thiazolidine Framework

A retrosynthetic approach to this compound reveals several key disconnections. The most logical disconnection is at the nitrogen-carbon bond between the thiazolidine (B150603) ring and the pyridine (B92270) ring. This suggests two primary precursor molecules: thiazolidine and a 2-substituted-5-bromopyridine. The 2-substituent on the pyridine ring would need to be a good leaving group, such as a halogen, to facilitate a nucleophilic substitution reaction with the secondary amine of the thiazolidine ring.

Alternatively, the thiazolidine ring itself can be deconstructed. A disconnection of the carbon-sulfur and carbon-nitrogen bonds of the thiazolidine ring points to 2-aminoethanethiol and a suitable two-carbon electrophile, or a one-pot reaction involving 2-aminoethanethiol and an aldehyde or ketone. In the context of the target molecule, this would involve reacting 2-aminoethanethiol with a derivative of 5-bromopyridine-2-carbaldehyde.

Direct Synthetic Routes to N-Substituted Thiazolidines

The direct synthesis of N-substituted thiazolidines, including this compound, can be achieved through several established methods.

Cyclization Reactions for Thiazolidine Ring Formation

The formation of the thiazolidine ring is a cornerstone of this synthetic strategy. A common and effective method involves the condensation reaction between an amino-thiol, such as 2-aminoethanethiol, and an aldehyde or ketone. In the context of synthesizing the target molecule, this would ideally involve the reaction of 2-aminoethanethiol with 5-bromo-pyridine-2-carbaldehyde. This reaction proceeds via the formation of a thiazolidine intermediate. nih.gov

Recent research has also highlighted microwave-assisted, solvent-free synthesis of thiazolidine derivatives, which can offer high yields in short reaction times. nih.gov Furthermore, various catalysts, including greener and reusable options like Amberlite IR-120H resin, have been employed to facilitate these cyclization reactions. nih.gov

N-Alkylation and N-Arylation Strategies for Pyridine Moiety Attachment

Once the thiazolidine ring is formed, or if starting with pre-formed thiazolidine, the attachment of the 5-bromopyridine moiety is the next critical step. This is typically achieved through N-arylation reactions. These reactions involve the coupling of the secondary amine of the thiazolidine ring with a suitably activated pyridine derivative, most commonly a 2-halo-5-bromopyridine.

Microwave-assisted N-arylation of thiazolidinediones using a base catalyst like potassium carbonate in a solvent such as dimethylformamide (DMF) has been shown to be an efficient method. rsc.org This approach offers mild reaction conditions and good to excellent yields. rsc.org

Strategies for Incorporating the 5-Bromopyridine Substructure

Bromination Reactions on Pyridine Precursors

Direct bromination of pyridine derivatives can be a viable route. For instance, the synthesis of 2-bromo-5-aminopyridine can be achieved through the bromination of 5-aminopyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). guidechem.com The resulting 2-bromo-5-aminopyridine can then undergo further reactions, such as a diazotization reaction, to introduce other functional groups if needed. guidechem.com

Another approach involves the Sandmeyer-type reaction. For example, 2-amino-5-chloropyridine (B124133) can be converted to 2-bromo-5-chloropyridine (B189627) by treatment with hydrogen bromide and sodium nitrite. chemicalbook.com This method can be adapted for the synthesis of 2-bromo-5-substituted pyridines.

Cross-Coupling Reactions for Pyridine-Thiazolidine Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While typically used for C-C bond formation, modifications of this reaction can be applied to N-arylation. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

In the context of synthesizing this compound, a Suzuki-type coupling could potentially be employed to link a thiazolidine-boronic acid derivative with a 2,5-dibromopyridine, although direct N-arylation is more common. The reactivity of different halogens on the pyridine ring is a key consideration, with bromo and chloro derivatives often being superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov The choice of ligands for the palladium catalyst is also crucial for achieving high yields and selectivity, especially with challenging heterocyclic substrates. organic-chemistry.org

Recent studies have shown that even ligand-free conditions can be effective for certain Suzuki couplings of dihaloheteroarenes, sometimes leading to unconventional site-selectivity. nih.gov

Multicomponent Reaction Approaches to Thiazolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of the thiazolidine scaffold.

A common MCR approach for the synthesis of 2-substituted-3-arylthiazolidin-4-ones involves the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov For the synthesis of compounds structurally related to this compound, such as 3-(pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones, an efficient MCR has been reported. This reaction involves the condensation of 2-picolylamine (2-aminomethylpyridine), various arenealdehydes, and 3-mercaptopropionic acid, yielding the corresponding thiazinanones or thiazolidinones in moderate to excellent yields. nih.gov

Another notable MCR is the Asinger reaction, which classically involves the reaction of a ketone or aldehyde, ammonia, and sulfur to produce 3-thiazolines. A modified, one-pot, two-step Asinger-type reaction has been developed using preformed trimethylsilyl-imines, which react with a thiol source to efficiently produce 3-thiazolines. This method has been shown to be effective with a range of aromatic aldehydes.

A three-component reaction for the synthesis of methyl 2-(3-alkyl-4-oxo-2-(pyridin-3-ylimino)thiazolidin-5-ylidene)acetate has also been developed, involving the reaction of 3-pyridyl isothiocyanate, primary aliphatic amines, and dimethyl acetylenedicarboxylate. qu.edu.sa This approach highlights the versatility of MCRs in creating diverse thiazolidine derivatives.

Table 1: Examples of Multicomponent Reactions for Thiazolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Amine | Aldehyde | Thioglycolic Acid | 2-Aryl-3-substituted-thiazolidin-4-one | nih.gov |

| 2-Picolylamine | Arenaldehyde | 3-Mercaptopropionic Acid | 3-(Pyridin-2-ylmethyl)thiazinan/thiazolidin-4-one | nih.gov |

| 3-Pyridyl isothiocyanate | Primary aliphatic amine | Dimethyl acetylenedicarboxylate | Methyl 2-(3-alkyl-4-oxo-2-(pyridin-3-ylimino)thiazolidin-5-ylidene)acetate | qu.edu.sa |

| Nitroepoxide | Primary amine | Carbon disulfide | Thiazolidine-2-thione | nih.gov |

Exploration of Microwave-Assisted and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis and other green chemistry protocols have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.gov

Microwave irradiation has been successfully employed in the synthesis of various thiazolidin-4-one derivatives. nih.gov For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved under microwave irradiation, demonstrating the efficiency of this technique. mdpi.com The use of microwave heating can significantly accelerate the rate of reaction, providing uniform and specific heating to the reaction mixture. nih.gov One-pot, catalyst-free microwave-assisted synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been reported from the reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate, showcasing a green and efficient protocol. clockss.org

Solvent-free synthesis is another hallmark of green chemistry. The synthesis of 1,3-thiazolidin-4-ones has been reported under solvent-free conditions using ammonium (B1175870) persulfate as a catalyst. nih.gov Similarly, a catalyst- and solvent-free reaction of inactive aziridines and aroyl isothiocyanates at room temperature has been shown to produce 2-iminothiazolidines. nih.gov The use of water as a reaction medium is also a key aspect of green chemistry. A rapid, one-pot, three-component synthesis of thiazolidine-2-thiones has been achieved in water at ambient temperature. nih.gov

Table 2: Green Chemistry Approaches to Thiazolidine Synthesis

| Method | Key Features | Product Type | Reference |

| Microwave-assisted | Rapid, one-pot, three-component | Thiazolyl-pyridazinediones | mdpi.com |

| Microwave-assisted | Catalyst-free, one-pot, three-component | 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | clockss.org |

| Solvent-free | Ammonium persulfate catalyst | 1,3-Thiazolidin-4-ones | nih.gov |

| Solvent-free | Catalyst-free | 2-Iminothiazolidines | nih.gov |

| Aqueous media | Ambient temperature, three-component | Thiazolidine-2-thiones | nih.gov |

Synthesis of Diverse this compound Analogues

The structural diversity of thiazolidine derivatives allows for the fine-tuning of their biological activities. This can be achieved by introducing various substituents at different positions of the thiazolidine ring and by modifying the appended aromatic moieties.

The thiazolidine ring offers multiple sites for substitution, with positions 2, 4, and 5 being the most commonly modified. nih.gov The synthesis of 2-substituted thiazolidine derivatives can be achieved through various methods. For instance, the reaction of L-cysteine with appropriate benzaldehydes yields (2RS,4R)-2-arylthiazolidine-4-carboxylic acids, which can be further derivatized. nih.gov

Position 5 of the thiazolidine ring, particularly in thiazolidine-2,4-diones, possesses an active methylene (B1212753) group that readily undergoes condensation with aldehydes to form 5-arylidene derivatives. nih.gov This Knoevenagel condensation is a widely used method for introducing diversity at the 5-position. For example, 5-pyrazoline substituted 4-thiazolidinones have been synthesized by reacting 3,5-diaryl-4,5-dihydropyrazoles with 5-bromothiazolidine-2,4-dione (B134166) or (2,4-dioxothiazolidine-5-ylidene)-acetyl chloride. nih.gov Furthermore, a series of 3,5-disubstituted-thiazolidine-2,4-dione analogs have been synthesized and characterized. nih.gov

Modification of the pyridine ring of this compound or the introduction of different substituents can lead to new analogues with potentially improved properties. While a direct synthesis for N-(5-bromopyridin-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide is not explicitly detailed in the reviewed literature, its synthesis can be postulated based on established methods for similar compounds.

The synthesis of N-substituted-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has been reported. biointerfaceresearch.com A general approach would involve the initial synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. This can be achieved by the reaction of 2,4-thiazolidinedione (B21345) with a haloacetic acid ester followed by hydrolysis. The resulting carboxylic acid can then be coupled with 2-amino-5-bromopyridine (B118841) using a suitable coupling agent, such as a carbodiimide (B86325) (e.g., EDCI) in the presence of an activator like HOBt, to form the desired amide, N-(5-bromopyridin-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide. The synthesis of various N-(substituted-phenyl)-N-(2,4-dioxo-3-aryl-thiazolidin-5-yl)-acetamides has been documented, providing a basis for this proposed synthetic route. sigmaaldrich.com

Charting the Course: Research on 3 5 Bromopyridin 2 Yl Thiazolidine and Its Analogues

A comprehensive academic research program on 3-(5-Bromopyridin-2-yl)thiazolidine and its analogues would be multifaceted.

The primary objectives of such research would include:

The development of efficient and scalable synthetic routes to this compound and a diverse set of its analogues with modifications on both the thiazolidine (B150603) and pyridine (B92270) rings.

Thorough in vitro and in vivo evaluation of the synthesized compounds for a range of biological activities, guided by the known pharmacological profiles of thiazolidine and pyridine derivatives. researchgate.netnih.gov This could include screening for anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

Detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity. researchgate.net This would involve correlating specific structural modifications with changes in potency and selectivity.

Investigation into the mechanism of action of the most promising compounds to understand how they exert their biological effects at a molecular level. nih.gov

The exploration of hybrid molecules like this compound represents a strategic approach in the quest for new chemical entities with valuable properties. The convergence of two well-established pharmacophores in a single structure provides a rich platform for discovery in both medicinal chemistry and organic synthesis.

Computational and Theoretical Investigations of 3 5 Bromopyridin 2 Yl Thiazolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 3-(5-Bromopyridin-2-yl)thiazolidine, which are fundamental to understanding its reactivity and potential biological activity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of pyridine-thiazolidin-4-one, which are structurally related to this compound, DFT calculations, often using the B3LYP functional with a 6-31G+G(d,p) basis set, have been employed to analyze their geometrical and electronic properties. researchgate.net Such studies on analogous compounds, like pyrimidinone-linked thiazoles, have also utilized DFT to determine optimized geometries and electronic parameters. nih.gov These computational analyses are crucial for understanding the molecule's stability and reactivity. The literature indicates that DFT is a standard method for establishing the geometry of novel pyridine (B92270) derivatives and related heterocyclic systems. dntb.gov.uanih.gov

A typical output of DFT calculations includes the optimized molecular structure and various electronic parameters, which can be tabulated to compare different conformations or derivatives.

Table 1: Theoretical Geometrical Parameters for a Pyridine-Thiazolidinone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.23 |

| C-N | 1.38 |

| C-S | 1.85 |

| O-C-N | 125.0 |

| C-N-C | 118.0 |

| C-S-C | 92.0 |

Note: This table is a representative example based on typical bond lengths and angles in related heterocyclic systems and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com In pyridine-based systems, the HOMO is often distributed over the pyridyl ring and adjacent atoms, while the LUMO is similarly located, indicating the regions most likely to be involved in electron donation and acceptance, respectively. mdpi.comresearchgate.net For this compound, FMO analysis would pinpoint the electron-rich and electron-deficient areas, providing insights into its reaction mechanisms and potential interactions with biological macromolecules. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine Derivative 1 | -6.5 | -1.2 | 5.3 |

| Pyridine Derivative 2 | -6.8 | -1.5 | 5.3 |

| Thiazolidinone Derivative | -7.2 | -0.8 | 6.4 |

Note: This table contains example data from related pyridine and thiazolidinone systems to illustrate typical FMO energy values.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with biological targets.

The three-dimensional structure of a molecule is not static, and conformational analysis is used to identify the most stable arrangements of its atoms. For the thiazolidine (B150603) ring, a five-membered heterocycle, various puckered conformations are possible. acs.orgnih.gov DFT calculations are commonly used to determine the relative energies of different conformers, such as the exo and endo forms that can arise in substituted thiazolidin-4-ones. mdpi.com These studies often reveal that one conformation is energetically more favorable. mdpi.com Understanding the preferred conformation of this compound is essential as it dictates the shape of the molecule and how it can fit into the binding site of a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key target in the treatment of type 2 diabetes. banglajol.info Thiazolidinedione derivatives are a known class of PPARγ agonists. banglajol.infonih.gov Molecular docking studies on various phytochemicals and synthetic compounds with PPARγ have identified key interactions, such as hydrogen bonds with residues like TYR473, HIS323, and ARG288, that are crucial for receptor activation. researchgate.net Docking of novel pyridine derivatives has also been explored to assess their potential as PPARγ agonists. wjpls.org For this compound, docking into the PPARγ active site would predict its binding affinity and interaction patterns, suggesting its potential as an anti-diabetic agent.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Numerous in silico studies have been conducted to identify inhibitors of Mpro. Thiazole-based and thiazolidinone derivatives have shown promise as Mpro inhibitors, with docking studies revealing key interactions with catalytic residues like HIS41 and GLU166. nih.govmdpi.com Given that the thiazolidine scaffold can mimic natural amino acid residues, it is plausible that this compound could bind to the Mpro active site. mdpi.com Molecular docking simulations would be instrumental in predicting its binding energy and the specific interactions it forms with the protease.

Table 3: Example Molecular Docking Scores for Ligands with PPARγ and SARS-CoV-2 Mpro

| Ligand Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyridine Derivative | PPARγ | -8.5 | HIS323, TYR473 |

| Thiazolidinedione Derivative | PPARγ | -9.2 | SER289, HIS449, TYR473 |

| Thiazole-based Inhibitor | SARS-CoV-2 Mpro | -7.8 | HIS41, GLU166, GLN189 |

| Thiazolidinone Derivative | SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145 |

Note: This table presents representative docking scores and interacting residues from studies on similar compound classes and is for illustrative purposes.

Prediction of Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of this compound is governed by the interplay of its constituent rings: the electron-deficient pyridine ring and the nucleophilic thiazolidine ring. The bromine atom at the 5-position of the pyridine ring further influences its electronic properties through inductive and resonance effects.

Reactivity Hotspots:

Nucleophilic Attack: The nitrogen atom of the thiazolidine ring possesses a lone pair of electrons, making it a primary site for nucleophilic attack. This is a common feature in the reactivity of thiazolidine derivatives.

Ring Opening: The thiazolidine ring can undergo ring-opening reactions under certain conditions, a process that can be initiated by nucleophilic or electrophilic attack.

Substitution on the Pyridine Ring: The pyridine ring, particularly with the presence of a bromine atom, is susceptible to nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.

C-H Activation: The methylene (B1212753) groups within the thiazolidine ring could potentially undergo C-H activation, leading to further functionalization.

Mechanistic Pathways:

The synthesis of related 3-aryl-thiazolidin-4-ones often proceeds through a one-pot multicomponent reaction involving an amine, an aldehyde, and a mercapto-acid. nih.gov For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine (B118841) with an appropriate aldehyde and a sulfur-containing compound.

Computational studies on similar systems, such as the synthesis of thiazolidinones from 2-aminopyridine (B139424), have shown that the reaction can be catalyzed by Lewis acids. nih.gov Density Functional Theory (DFT) calculations are instrumental in elucidating the reaction mechanisms, identifying transition states, and determining the activation energies for each step. For instance, in the synthesis of other thiazolidine derivatives, DFT calculations have helped to distinguish between stepwise and concerted mechanisms.

A general mechanistic pathway for the formation of the thiazolidine ring involves the initial formation of an imine from the reaction of the amine (2-amino-5-bromopyridine) and an aldehyde. This is followed by the nucleophilic attack of the sulfur-containing reactant on the imine, leading to cyclization and the formation of the thiazolidine ring.

Thermodynamic Variable Calculations and Stability Analysis

Thermodynamic calculations, primarily using DFT, are crucial for assessing the stability of molecules and predicting the feasibility of chemical reactions. These calculations typically determine key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Stability Analysis:

The stability of this compound will be influenced by several factors, including ring strain in the thiazolidine ring and the electronic effects of the bromo-substituted pyridine ring. Computational studies on various thiazolidine derivatives have shown that the five-membered ring is generally stable. nih.gov

DFT calculations can be employed to determine the optimized geometry of the molecule, corresponding to its lowest energy state. The calculated thermodynamic parameters provide insights into the stability of different conformers and the spontaneity of potential reactions. For instance, a negative Gibbs free energy of formation (ΔGf) would indicate that the compound is thermodynamically stable relative to its constituent elements.

Illustrative Thermodynamic Data from Related Systems:

While specific data for this compound is unavailable, the following table presents representative thermodynamic data obtained from computational studies on other heterocyclic compounds, illustrating the type of information that can be generated.

| Compound/System | Calculated Parameter | Value | Reference |

| Triazolo[1,5-a]pyrimidine derivatives | Gibbs Free Energy (ΔG) | Varies with substituent | jchemrev.com |

| Thiazolidine-4-one derivatives | Energy Gap (HOMO-LUMO) | > 20 kcal/mol | nih.gov |

| Pyridine-based thiadiazole derivatives | Binding Energy (with COX-2) | -8.4 to -8.5 kcal/mol | nih.gov |

This table is for illustrative purposes and the values are not directly applicable to this compound but demonstrate the nature of data obtained from computational studies on related heterocyclic systems.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT calculations. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the bromopyridinyl group is expected to influence the HOMO and LUMO energy levels.

Exploration of Biological Activities and Molecular Mechanisms of 3 5 Bromopyridin 2 Yl Thiazolidine Derivatives

Anti-inflammatory Potential and Associated Signaling Pathways in Thiazolidine (B150603) Derivatives

While information on 3-(5-Bromopyridin-2-yl)thiazolidine is unavailable, studies on other thiazolidine derivatives have established their potential as anti-inflammatory agents. The primary mechanisms investigated often involve the modulation of key inflammatory mediators and signaling pathways in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Modulation of Nitric Oxide (NO) Production in Macrophage Models

A common strategy to assess the anti-inflammatory activity of thiazolidine derivatives is to measure their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Numerous thiazolidinone derivatives have demonstrated the ability to significantly inhibit NO production in a dose-dependent manner in these models. For instance, certain thiazolidinedione derivatives have been shown to dramatically suppress LPS-induced NO production. A meta-analysis of several studies confirmed the positive activity of thiazolidinediones in reducing NO production compared to controls.

Investigation of Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response. The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. Research on novel thiazolidinone derivatives has shown that some compounds can significantly inhibit LPS-induced NF-κB p65 subunit production in a dose-dependent manner. This inhibition of NF-κB activation is believed to be a core mechanism through which these compounds exert their anti-inflammatory effects, leading to a downstream reduction in the expression of other inflammatory molecules.

Regulation of Pro-inflammatory Cytokines and Enzymes (e.g., COX-2, TNF-α)

The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is a major driver of inflammation. The ability of thiazolidine derivatives to suppress the expression of these molecules is a key indicator of their anti-inflammatory potential. Studies have shown that certain thiazolidinone derivatives can significantly suppress both the mRNA and protein expression of COX-2 and iNOS in LPS-stimulated macrophages. This suppression is often linked to the modulation of the NF-κB pathway. The reduction in the levels of these pro-inflammatory mediators highlights the potential of the thiazolidine scaffold as a basis for developing new anti-inflammatory agents.

Antimicrobial Activity and Mechanism of Action Studies in Thiazolidine Derivatives

The thiazolidine ring is a core component of various compounds synthesized and evaluated for their antimicrobial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the synthesis of thiazolidine derivatives and their subsequent screening against a panel of bacteria. For example, a series of new thiazolidine-2,4-dione-based hybrids were tested against reference strains of Gram-positive and Gram-negative bacteria, with some compounds showing potent activity against Gram-positive strains, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. In another study, while many derivatives showed weak to moderate activity against Gram-negative bacteria, their efficacy against Gram-positive strains was more limited. Conversely, some research has found that certain thiazolidinone derivatives are highly potent against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), but show no effectiveness against Gram-negative organisms. The antibacterial activity is often influenced by the nature and position of substituents on the thiazolidine ring.

Table 1: Illustrative Antibacterial Activity of Selected Thiazolidine Derivatives (Note: This table is a generalized representation based on findings for various thiazolidine derivatives, not the specific subject compound)

| Bacterial Strain | Type | General Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Variable to Potent |

| Bacillus subtilis | Gram-Positive | Variable |

| Escherichia coli | Gram-Negative | Weak to Moderate |

Antifungal Efficacy

The antifungal potential of thiazolidine derivatives has also been a focus of investigation. Various synthesized compounds have been screened for their in vitro activity against fungal strains like Candida albicans. Some thiazolidine-2,4-dione derivatives have demonstrated moderate antifungal activity. In certain series, derivatives containing halogen atoms showed notable antifungal activity. The mechanism for some of these compounds is thought to involve the inhibition of fungal enzymes, such as lanosterol (B1674476) 14α-demethylase.

Table 2: Illustrative Antifungal Activity of Selected Thiazolidine Derivatives (Note: This table is a generalized representation based on findings for various thiazolidine derivatives, not the specific subject compound)

| Fungal Strain | General Activity Observed |

|---|---|

| Candida albicans | Weak to Moderate |

Investigation of Potential Antiviral Activity

Thiazolidine-4-one derivatives have emerged as a class of compounds with promising antiviral activity, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The thiazolidinone core is thought to mimic the Gln amino acid of the natural substrate, which is recognized and cleaved by Mpro. mdpi.com

Recent studies have reported the synthesis of new thiazolidine-4-one derivatives that demonstrate inhibitory activity against SARS-CoV-2 Mpro in the low micromolar range. mdpi.com Docking studies have helped to elucidate the structural features responsible for their interaction with the enzyme, showing that they bind near highly conserved amino acid residues. mdpi.com For instance, the nitro-substituted aromatic portion of some derivatives plays a key role in establishing π-π stacking interactions with the catalytic His-41 residue. mdpi.com

While specific studies on the this compound scaffold are emerging, the broader class of thiazolidine derivatives shows significant potential. For example, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine has demonstrated potent and selective inhibition of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov This selectivity is attributed to preferential phosphorylation by the viral thymidine (B127349) kinase. nih.gov

| Compound/Derivative Class | Viral Target | Mechanism of Action | Inhibitory Concentration (IC50/Ki) |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Mimics Gln residue of natural substrate, interacts with conserved residues. mdpi.com | Low micromolar range mdpi.com |

| 3'-amino-(E)-5-(2-bromovinyl)-2'-deoxyuridine | HSV-1, VZV | Preferential phosphorylation by viral thymidine kinase. nih.gov | Ki for HSV-1 DNA polymerase: 0.13 µM nih.gov |

Antioxidant Mechanisms and Free Radical Scavenging Properties

Free radicals, highly reactive molecules generated during metabolic processes, can cause significant cellular damage, leading to various diseases. nih.gov Antioxidants mitigate this damage by scavenging free radicals. nih.gov Several studies have investigated the antioxidant potential of thiazolidine derivatives.

Flavonyl-thiazolidine-2,4-dione compounds have been shown to scavenge superoxide (B77818) anion radicals (O₂⁻), hydroxyl radicals (HO•), and DPPH radicals. nih.gov The presence of a carbonyl group in their structure is considered important for their antioxidant activity. nih.gov Similarly, a study on 3-(pyrimidin-2-yl)-thiazolidinones revealed that several compounds in this class exhibit significant free radical scavenging activity against DPPH and ABTS radicals. nih.gov

The pyrimidine (B1678525) nucleus, a component of the broader class to which the bromopyridine moiety belongs, is known to be a rich source for developing compounds with antioxidant properties. nih.gov For instance, certain pyrimidine derivatives with electron-withdrawing groups like -Cl and -Br have shown potent antioxidant activity in nitric oxide and hydrogen peroxide scavenging assays. nih.gov

| Compound Class | Radical Scavenged | Assay Method | Observed Activity (EC50/TEAC/Scavenging %) |

| Flavonyl-thiazolidine-2,4-diones | O₂⁻, HO•, DPPH | Chemiluminescence, ESR, DPPH | 28-50% O₂⁻ scavenging, 16.7-76.7% HO• scavenging, 9-40% DPPH scavenging nih.gov |

| 3-(Pyrimidin-2-yl)-thiazolidinones | DPPH, ABTS | DPPH, ABTS | EC50 for DPPH: 16.13-49.94 µg/mL; TEAC for ABTS: 10.32-53.52 nih.gov |

| Pyrimidine derivatives | Nitric oxide, Hydrogen peroxide | Free radical scavenging | IC50 for NO scavenging (compound 5d): 0.019 mol/lit; IC50 for H₂O₂ scavenging (compound 5e): 0.020 mol/lit nih.gov |

Enzyme Inhibition Studies

Beyond viral enzymes, thiazolidine derivatives have been investigated as inhibitors of other key enzymes, such as xanthine (B1682287) oxidase (XO). XO is a crucial enzyme in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. frontiersin.orgplos.org

A series of novel thiazolidine-2-thione derivatives were synthesized and evaluated as XO inhibitors. plos.orgnih.govresearchgate.net Many of these derivatives displayed significant XO inhibitory activity, with IC50 values in the micromolar range. plos.org One compound, 6k, was found to be a particularly potent mixed-type inhibitor of XO, with an IC50 value of 3.75 µM. plos.orgplos.org Structure-activity relationship studies revealed that a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these compounds. plos.orgnih.gov Molecular docking simulations suggested that the 4-fluorophenyl-sulfonyl moiety interacts with key amino acids in the active site of the enzyme. plos.orgnih.gov

Target Identification Strategies for Novel Biological Actions

Identifying the specific molecular targets of bioactive compounds is essential for understanding their mechanisms of action and for drug development. Chemical proteomics has emerged as a powerful set of techniques for this purpose. nih.govmdpi.com

Chemical Proteomics Approaches

Chemical proteomics integrates synthetic chemistry, cell biology, and mass spectrometry to identify the protein targets of small molecules. nih.gov A common strategy involves the use of chemical probes, which are designed to bind to and enrich target proteins from complex biological samples like cell lysates. mdpi.com These enriched proteins are then identified using mass spectrometry. mdpi.com

Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a specialized branch of chemical proteomics that utilizes probes to covalently label the active sites of specific enzymes or enzyme families. nih.govmdpi.comnih.gov This technique allows for the analysis of the functional state of proteins in their native biological context. nih.gov ABPP has been instrumental in drug discovery for target identification and validation, as well as for lead optimization. nih.gov The design of the activity-based probe is critical and typically includes a reactive group ("warhead") that covalently binds to a catalytically active residue in the target protein. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 5 Bromopyridin 2 Yl Thiazolidine Analogues

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of molecules based on the 3-(pyridin-2-yl)thiazolidine scaffold is highly dependent on the nature and placement of substituents on both the pyridine (B92270) and thiazolidine (B150603) rings. Structure-activity relationship (SAR) studies on related classes of compounds, such as thiazolidinones and other pyridine derivatives, offer valuable predictive insights.

For the pyridine ring, substitutions can dramatically alter potency and selectivity. In studies of related heterocyclic compounds, the introduction of halogen atoms, such as chlorine or bromine, is a common strategy to modulate activity. For instance, in a series of 1,3-thiazolidin-4-one derivatives, chloro and hydroxy substituted compounds demonstrated potent anti-microbial activity. e3s-conferences.org Similarly, SAR studies on other scaffolds have shown that electron-withdrawing groups on an aromatic ring can be essential for biological activity. e3s-conferences.org The 5-bromo substituent on the pyridine ring in 3-(5-Bromopyridin-2-yl)thiazolidine is an electron-withdrawing group, which could be crucial for its target interactions.

Substitutions on the thiazolidine ring are also pivotal. The thiazolidine ring itself allows for modifications at positions 2, 3, and 5, each providing an opportunity to fine-tune the molecule's properties. nih.gov For example, in a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione analogues, shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring significantly enhanced activities like cell proliferation inhibition. nih.gov This highlights the sensitivity of biological potency to the precise positioning of even small functional groups.

The following table summarizes SAR findings from related thiazolidine derivatives, illustrating the impact of various substituents on biological activity.

| Scaffold | Substituent Modification | Observed Effect on Activity | Reference |

| 1,3-Thiazolidin-4-one | Chloro and hydroxy substitutions | Potent anti-microbial activity | e3s-conferences.org |

| Thiazolidine-2,4-dione | Phenyl ring with electron-acceptor groups | Increased anti-cancer effectiveness | ekb.eg |

| 5-Benzylidene-thiazolidine-2,4-dione | Shift of ethoxy group from para to ortho position | Significant improvement in functional activities | nih.govresearchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Introduction of a fluorine atom to the B ring | Significantly increased antibacterial activity | nih.gov |

Role of the 5-Bromopyridine Moiety in Ligand-Target Interactions

The 5-bromopyridine moiety is a key structural feature that dictates the interaction of this compound with its biological targets. The pyridine ring itself is a common pharmacophore in medicinal chemistry, often acting as a bioisostere for a phenyl ring but with the added feature of a nitrogen atom capable of forming hydrogen bonds. rsc.org This nitrogen atom can act as a hydrogen bond acceptor, anchoring the ligand into a specific orientation within a protein's binding pocket.

The bromine atom at the 5-position further refines these interactions in several ways:

Electronic Effects : As an electron-withdrawing group, the bromine atom alters the electronic distribution of the pyridine ring, which can influence its stacking interactions (π-π stacking) with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a target protein.

Steric and Hydrophobic Contributions : The bromine atom adds steric bulk and increases the hydrophobicity of this region of the molecule, potentially leading to more favorable van der Waals or hydrophobic interactions within a corresponding pocket on the target protein.

Halogen Bonding : A bromine substituent can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on the protein. This type of interaction is increasingly recognized as a significant contributor to ligand affinity and specificity.

In studies of other kinase inhibitors, the substitution of a hydrogen with a bromine atom on an indole (B1671886) ring scaffold was found to yield the best results, underscoring the potential importance of halogen substituents for potent biological activity. mdpi.com

Impact of Thiazolidine Ring Modifications on Activity Profiles

The thiazolidine ring is a versatile scaffold that can be readily modified to alter the compound's biological activity. e3s-conferences.orgnih.gov The most common modifications involve the introduction of carbonyl groups to form thiazolidin-4-ones or thiazolidine-2,4-diones, which significantly changes the ring's electronic properties and hydrogen bonding capabilities. ekb.eg

For instance, the oxygen atom of a thiazolidine-2,4-dione ring has been shown to form critical hydrogen bonds with key amino acid residues (such as Lysine and Aspartate) in the active site of PIM-1 kinase, which is essential for its anticancer effect. ekb.eg The presence of a carbonyl group at position 4 creates the thiazolidin-4-one structure, a scaffold known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net

Furthermore, the saturation of the thiazolidine ring is important. It imparts a specific three-dimensional geometry compared to its unsaturated counterpart, thiazole. This defined conformation can be crucial for fitting into a protein's binding site. Altering or opening the thiazolidine ring would drastically change the spatial arrangement of the pendant 5-bromopyridine moiety, likely leading to a significant loss or change in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the biological potency of newly designed compounds, thereby streamlining the drug discovery process.

QSAR studies on related 2-aminopyridine (B139424) derivatives have successfully created predictive models. nih.govtandfonline.com These models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with activity. For example, a 3D-QSAR study on 2-aminopyridine derivatives as JAK2 inhibitors developed robust models (with high q² and r² values) that could effectively predict the bioactivities of new compounds. tandfonline.com The contour maps generated from such models provide visual guidance on where to add or remove certain chemical features to enhance activity. rsc.orgtandfonline.com

Similarly, QSAR models have been applied to thiazolidine derivatives. nih.gov Studies on N-(2-5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives revealed that hydrophobic parameters and the substitution of bulky groups with higher polarizability likely enhance biological potency. nih.gov These findings suggest that a QSAR model for this compound analogues would need to incorporate descriptors for hydrophobicity, electronic properties (influenced by the bromo-substituent), and steric factors.

| QSAR Study Focus | Key Findings/Model Parameters | Implication for Predictive Analysis | Reference |

| 2-Aminopyridine Derivatives (JAK2 Inhibitors) | Developed credible COMFA and COMSIA models (q² > 0.6, r² > 0.9) | Structural criteria from contour maps can guide the design of more potent inhibitors. | rsc.orgtandfonline.com |

| Thiazolidinone Derivatives | Hydrophobic parameters and polarizability correlate with enhanced biological activity. | Suggests these physicochemical properties are key for optimizing activity in related scaffolds. | nih.gov |

| Aminopyridine-based JNK Inhibitors | Models built using molecular topological and quantum chemical descriptors. | Demonstrates the utility of 2D QSAR in screening potent kinase inhibitors. | researchgate.net |

Rational Design Principles for Optimizing Biological Activity and Modulating Target Interactions

Based on the SAR, SPR, and QSAR data from analogous structures, several rational design principles can be formulated to optimize the biological activity of compounds based on the this compound scaffold:

Systematic Exploration of Pyridine Substituents : While the 5-bromo group is a good starting point, its position could be varied (e.g., to position 3, 4, or 6) or it could be replaced with other halogens (Cl, F) or different electron-withdrawing/donating groups to fine-tune electronic properties and explore potential new interactions, such as halogen bonding.

Modification of the Thiazolidine Ring : The introduction of a carbonyl group at position 4 (to form a thiazolidin-4-one) or at positions 2 and 4 (to form a thiazolidine-2,4-dione) should be explored. These modifications introduce hydrogen bond acceptors that have proven critical for the activity of other thiazolidine-based agents. ekb.eg

Substitution at Thiazolidine Position 5 : The addition of substituents at the C5 position of the thiazolidine ring, often via a benzylidene bridge, is a common strategy in related series to explore a large hydrophobic pocket in many target enzymes. nih.govresearchgate.net Designing analogues with various substituted aryl groups at this position could significantly enhance potency.

Utilizing Computational Models : Leveraging 3D-QSAR and molecular docking can guide the design process. Docking the this compound scaffold into the active site of a relevant biological target can help identify key interactions and suggest specific structural modifications to enhance binding affinity and selectivity. tandfonline.comtandfonline.com

By systematically applying these principles, new analogues can be designed with potentially improved potency, selectivity, and pharmacokinetic properties, advancing this chemical class toward the development of novel therapeutic agents.

Future Directions and Advanced Research Perspectives for 3 5 Bromopyridin 2 Yl Thiazolidine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies for 3-(5-Bromopyridin-2-yl)thiazolidine and its derivatives is crucial for enabling broader research and application. Future efforts will likely focus on environmentally friendly and efficient synthesis strategies.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions are highly efficient for creating complex molecules like thiazolidine (B150603) derivatives in a single step, which improves atom economy and reduces waste. nih.gov

Green Chemistry Approaches: The use of less hazardous solvents, such as water or ethanol, and catalysts like β-cyclodextrin-SO3H, can lead to more sustainable and cost-effective production. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for the synthesis of thiazolidine-based compounds.

Table 1: Comparison of Synthetic Methodologies for Thiazolidine Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and generates significant waste. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, and operational simplicity. nih.gov | Can be challenging to optimize for all desired products. |

| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts, reduced waste, and lower costs. nih.gov | May require extensive research to find suitable "green" conditions. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Higher initial equipment cost. |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Potential for localized overheating and scalability challenges. |

Application of Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational methods are becoming indispensable for understanding the behavior of complex molecules. For this compound, these techniques can provide insights that are difficult to obtain through experimental methods alone.

Future computational studies may include:

Density Functional Theory (DFT): To investigate the electronic structure and reactivity of the molecule, helping to predict its behavior in chemical reactions.

Molecular Docking: To simulate the interaction of this compound derivatives with biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and guiding the design of more potent analogs. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To model enzymatic reactions involving this scaffold, providing a detailed understanding of the mechanism of action.

In Silico ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, which can help to prioritize compounds for synthesis and experimental testing.

Table 2: Application of Computational Techniques

| Technique | Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis. | Understanding of reactivity, stability, and reaction mechanisms. |

| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Identification of key interactions for drug design and potential off-target effects. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-ligand interactions. | Detailed understanding of catalytic mechanisms and transition states. |

| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While thiazolidine derivatives are known for a range of biological activities, the full therapeutic potential of this compound remains largely unexplored. nih.gov Future research should aim to identify new biological targets and therapeutic areas for this compound and its analogs.

Potential avenues for exploration include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors, and derivatives of this compound could be investigated for their activity against kinases implicated in cancer and inflammatory diseases. nih.gov

Antimicrobial Activity: The thiazolidine ring is a common feature in many antimicrobial agents. Novel derivatives could be screened for activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Neurodegenerative Diseases: Compounds that can modulate targets in the central nervous system are of great interest. The unique structure of this compound may allow it to interact with targets relevant to Alzheimer's or Parkinson's disease.

Phenotypic Screening: High-content screening of compound libraries in various disease models can help to identify unexpected therapeutic activities and uncover novel mechanisms of action.

Integration with Materials Science for Functional Hybrid Systems

The properties of this compound make it an attractive candidate for applications in materials science. The pyridine (B92270) and thiazolidine rings can coordinate with metal ions, and the bromo group provides a site for further functionalization.

Future research could focus on:

Metal-Organic Frameworks (MOFs): The use of this compound as a building block for MOFs could lead to new materials with applications in gas storage, catalysis, and chemical sensing.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the development of emissive materials for OLEDs. The electronic properties of this scaffold could be tuned to create new materials for lighting and display applications.

Functional Polymers: Incorporation of the this compound unit into polymer chains could result in materials with enhanced thermal stability, conductivity, or ion-binding capabilities.

Nanosensors: The ability of the heterocyclic rings to interact with specific analytes could be exploited to develop highly sensitive and selective nanosensors for environmental or biomedical applications.

Addressing Research Challenges in Complex Heterocyclic Synthesis and Biological Evaluation

Despite the promise of this compound, several challenges need to be addressed to fully realize its potential.

Key challenges include:

Stereoselective Synthesis: Many biological targets are chiral, and the ability to synthesize specific stereoisomers of thiazolidine derivatives is often crucial for achieving the desired biological activity.

Late-Stage Functionalization: Developing methods to modify the core structure of the molecule at a late stage in the synthesis would allow for the rapid generation of diverse compound libraries for biological screening.

Target Deconvolution: When a compound is identified through phenotypic screening, determining its precise biological target can be a significant challenge. Advanced chemical biology techniques will be needed to address this.

Predictive Toxicology: While in silico methods can provide initial estimates of toxicity, more accurate and reliable models are needed to better predict the safety of new compounds before they enter preclinical testing.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromopyridin-2-yl)thiazolidine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling bromopyridine derivatives with thiazolidine precursors under inert conditions. Key steps include:

- Precursor Preparation : Use 5-bromo-2-aminopyridine or similar bromopyridine derivatives as starting materials .

- Cyclization : Employ thiol-containing reagents (e.g., thiourea derivatives) in the presence of a base (e.g., KOH) to form the thiazolidine ring .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using H/C NMR and elemental analysis .

- Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and temperature (0–80°C) to enhance yield. Use catalytic Pd or Cu for cross-coupling steps if introducing additional substituents .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H NMR (400–600 MHz) in CDCl or DMSO- to identify protons on the thiazolidine ring (δ 3.5–4.5 ppm) and pyridine moiety (δ 7.0–8.5 ppm). C NMR confirms carbonyl (C=O, δ 165–175 ppm) and brominated carbons .

- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXD) for structure refinement. Define hydrogen bonding and halogen interactions (Br···N/O) critical for molecular packing .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ±0.001 Da) validates molecular formula (CHBrNS) and isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).

- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues with NaHCO before disposal .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets like SphK2?

Methodological Answer:

- Dipole Moment Analysis : Active thiazolidine derivatives exhibit lower dipole moments (1.5–2.5 D) due to reduced electron-withdrawing effects, enhancing membrane permeability .

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) to the pyridine ring to improve binding affinity. Compare IC values across analogs using enzyme inhibition assays .

| Modification | Dipole Moment (D) | IC (μM) |

|---|---|---|

| 5-Bromo (Parent) | 2.8 | 15.2 |

| 5-Methoxy | 1.9 | 4.7 |

| 5-Trifluoromethyl | 3.1 | 28.9 |

Q. What computational strategies are suitable for predicting the binding modes of this compound with enzymes like SphK2?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Optimize SphK2 (PDB: 4U01) with SYBYL v8.1, removing water molecules and adding hydrogens.

- Grid Definition : Center a 20 Å grid around Asp344 (critical for substrate recognition).

- Scoring : Use GOLD v5.1 with ChemPLP scoring function. Prioritize poses where Br forms halogen bonds with His298 .

- MD Refinement : Run 100 ns simulations in AMBER to assess stability of the ligand-protein complex .

Q. How can researchers resolve contradictions in biological assay data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate cytotoxicity (MTT assay) and enzyme inhibition (SPHK2 ADP-Glo™) results. For discrepancies, check:

- Purity : Confirm compound integrity via HPLC (>95%) and LC-MS.

- Assay Conditions : Standardize ATP concentrations (1–10 μM) and pH (7.4 vs. 6.5) to minimize variability .

- Mechanistic Studies : Use SPR or ITC to measure binding kinetics (K, ΔG) and rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.